2-{5,8-dioxaspiro[3.5]nonan-7-yl}acetic acid
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Overview
Description
2-{5,8-dioxaspiro[3.5]nonan-7-yl}acetic acid is a synthetic organic compound that has garnered interest in various fields of research due to its unique structural properties. This compound is characterized by a bicyclic lactone structure with a carboxyl group attached to one of the cyclohexane rings. Its distinct molecular configuration makes it a valuable subject for scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5,8-dioxaspiro[3.5]nonan-7-yl}acetic acid typically involves the formation of the spirocyclic lactone structure followed by the introduction of the acetic acid moiety. One common synthetic route includes the cyclization of a suitable diol precursor under acidic conditions to form the spirocyclic lactone. The subsequent introduction of the acetic acid group can be achieved through esterification or direct carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{5,8-dioxaspiro[3.5]nonan-7-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring into a more reduced form, such as a diol.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or carbodiimides for amide formation are commonly employed
Major Products
The major products formed from these reactions include various esters, amides, ketones, and reduced lactone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{5,8-dioxaspiro[3.5]nonan-7-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological pathways.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a ligand in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-{5,8-dioxaspiro[3.5]nonan-7-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-{5,8-dioxaspiro[3.5]nonan-6-yl}acetic acid: A closely related compound with a similar spirocyclic structure but differing in the position of the acetic acid group.
Spirocyclic lactones: A broader class of compounds that share the spirocyclic lactone core but vary in their substituents and functional groups.
Uniqueness
2-{5,8-dioxaspiro[3.5]nonan-7-yl}acetic acid stands out due to its specific structural configuration, which imparts unique chemical and biological properties.
Properties
CAS No. |
2624140-21-0 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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